molecular formula C8H7ClO4S B130791 4-Chloro-2-(methylsulfonyl)benzoic acid CAS No. 142994-03-4

4-Chloro-2-(methylsulfonyl)benzoic acid

Cat. No.: B130791
CAS No.: 142994-03-4
M. Wt: 234.66 g/mol
InChI Key: VACSKKVZIVNUDP-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfonyl)benzoic acid is an organic compound with the molecular formula C8H7ClO4S. It is a white to almost white powder or crystalline solid. This compound is notable for its use as an intermediate in organic synthesis, particularly in the production of herbicides and other agrochemicals .

Mechanism of Action

Target of Action

It is known to be used as an intermediate in the synthesis of herbicides , suggesting that its targets could be enzymes or proteins essential for plant growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-(methylsulfonyl)benzoic acid . Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(methylsulfonyl)benzoic acid can be synthesized through several methods. One common route involves the chlorination of 2-methylbenzoic acid followed by sulfonation. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by treatment with a sulfonating agent like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the oxidation of 2-chloro-4-methylsulfonyl toluene using nitric acid or cobalt-catalyzed air oxidation. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(methylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of herbicides and other agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(methylsulfonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of herbicides and other agrochemicals, where precise control over molecular structure is crucial .

Properties

IUPAC Name

4-chloro-2-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSKKVZIVNUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375509
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142994-03-4
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142994-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2-(methylsulfonyl)benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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